molecular formula C19H19F3N8 B10934627 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B10934627
M. Wt: 416.4 g/mol
InChI Key: CWEDUWHATJXALN-UHFFFAOYSA-N
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Description

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method includes the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as a base . The reaction conditions often require precise control of temperature and solvent composition to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the stringent quality control necessary for high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole rings, using reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to optimize reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrazole rings can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity and stability in various chemical environments.

Properties

Molecular Formula

C19H19F3N8

Molecular Weight

416.4 g/mol

IUPAC Name

2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C19H19F3N8/c1-10-6-17(19(20,21)22)24-18(23-10)30-16(14-9-29(5)26-12(14)3)7-15(27-30)13-8-28(4)25-11(13)2/h6-9H,1-5H3

InChI Key

CWEDUWHATJXALN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C3=CN(N=C3C)C)C4=CN(N=C4C)C)C(F)(F)F

Origin of Product

United States

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